molecular formula C10H10F3NO2 B3150389 Ethyl 4-amino-3-(trifluoromethyl)benzoate CAS No. 688020-69-1

Ethyl 4-amino-3-(trifluoromethyl)benzoate

Cat. No. B3150389
M. Wt: 233.19 g/mol
InChI Key: VWPNIUJAKBOMJD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.18700 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-(trifluoromethyl)benzoate consists of a benzoate group (a benzene ring attached to a carboxylate group) which is substituted with an ethyl group, an amino group, and a trifluoromethyl group .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-amino-3-(trifluoromethyl)benzoate is a versatile compound used in various chemical synthesis processes. One such application is in the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, where it plays a role in a Reformatsky-type reaction, leading to the development of potential pharmaceuticals (Coe, Markou, & Tatlow, 1997).

Supramolecular Chemistry

This compound has been observed in the formation of hydrogen-bonded supramolecular structures. In a study, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds, forming a chain of edge-fused rings. This demonstrates its potential in the design of complex molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Optical and Nonlinear Properties

Ethyl 4-amino-3-(trifluoromethyl)benzoate derivatives have been studied for their optical nonlinear properties. Two Schiff base compounds derived from it showed significant nonlinear refractive indices and optical limiting properties, suggesting their potential use in optical applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Antiplatlet Activity

In pharmacological research, derivatives of Ethyl 4-amino-3-(trifluoromethyl)benzoate, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their anti-platelet activity. This indicates its potential application in the development of new antiplatelet drug candidates (Chen et al., 2008).

Electro-Optical Applications

A study focused on the growth and properties of bulk-size ethyl 4-amino benzoate crystals for electro-optical applications. The crystal exhibited good transmittance over the visible spectrum and reasonable thermal stability, making it a potential candidate for non-linear optical applications (Krishna et al., 2017).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-amino-3-(trifluoromethyl)benzoate is not available, it’s generally recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

ethyl 4-amino-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNIUJAKBOMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wu, X Ji, W Dai, S Cao - The Journal of Organic Chemistry, 2014 - ACS Publications
A copper-free direct C–H ortho trifluoromethylation of electron-deficient 4-substituted acetanilides using Langlois reagent (NaSO 2 CF 3 ) as the CF 3 source in the presence of tert-butyl …
Number of citations: 25 pubs.acs.org

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